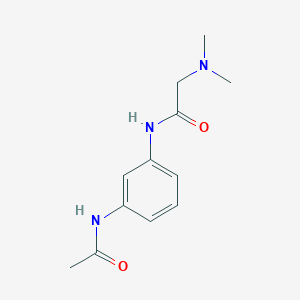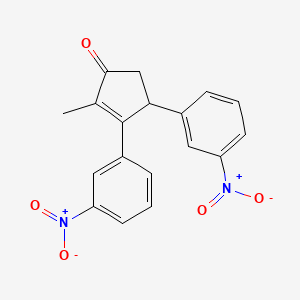![molecular formula C17H22NO2P B12467710 Diethyl [phenyl(phenylamino)methyl]phosphonite](/img/structure/B12467710.png)
Diethyl [phenyl(phenylamino)methyl]phosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [phenyl(phenylamino)methyl]phosphonite is an organophosphorus compound with a unique structure that includes both phenyl and phenylamino groups attached to a phosphonite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction involves the use of aldehydes, amines, and diethyl phosphite under solvent-free conditions, often catalyzed by eco-friendly and biodegradable catalysts such as humic acid . The reaction is typically carried out at room temperature with stirring, making it a convenient and cost-effective method .
Industrial Production Methods
While specific industrial production methods for Diethyl [phenyl(phenylamino)methyl]phosphonite are not well-documented, the Kabachnik-Fields reaction provides a scalable and environmentally friendly approach that could be adapted for industrial use. The use of green catalysts and solvent-free conditions aligns with sustainable industrial practices.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [phenyl(phenylamino)methyl]phosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Substitution: It can participate in substitution reactions, where the phenyl or phenylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Conditions for these reactions often involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various phosphonates and substituted derivatives of this compound, which can have different functional properties and applications .
Aplicaciones Científicas De Investigación
Diethyl [phenyl(phenylamino)methyl]phosphonite has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Diethyl [phenyl(phenylamino)methyl]phosphonite involves its interaction with molecular targets through its phosphonite moiety. This interaction can lead to the formation of protective layers on surfaces, making it effective as a corrosion inhibitor . Additionally, its structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [anilino(phenyl)methyl]phosphonite
- Diethyl [((2-methoxyphenyl)amino)(phenyl)methyl]phosphonate
- Diethyl [((4-methoxyphenyl)amino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [phenyl(phenylamino)methyl]phosphonite is unique due to its specific combination of phenyl and phenylamino groups attached to the phosphonite moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C17H22NO2P |
|---|---|
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
N-[diethoxyphosphanyl(phenyl)methyl]aniline |
InChI |
InChI=1S/C17H22NO2P/c1-3-19-21(20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
Clave InChI |
HYMLODPXRHWIEB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B12467658.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)
![5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B12467678.png)

![N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12467692.png)

![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12467702.png)
![3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile](/img/structure/B12467705.png)
